![molecular formula C22H21N3O7 B2744216 2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid CAS No. 873571-45-0](/img/structure/B2744216.png)
2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid
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Description
2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid is a useful research compound. Its molecular formula is C22H21N3O7 and its molecular weight is 439.424. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Drug Development
Indole derivatives, such as the compound , are significant in the development of pharmaceutical drugs due to their biological activity. They have been used in the treatment of cancer, microbial infections, and various disorders . The structural complexity of the compound suggests potential use in targeted therapies, where its ability to bind to specific biological targets could be exploited to develop new medications.
Biological Studies and Cell Biology
The indole moiety is known to play a crucial role in cell biology. The compound’s structure indicates that it could be used in biological studies to understand cellular processes or to develop assays for testing biological hypotheses, especially in the context of cellular response to external stimuli .
Synthetic Organic Chemistry
In synthetic organic chemistry, such compounds are valuable for constructing complex molecules. The spirocyclic and indoline components of the compound suggest its use in multi-component reactions (MCRs), which are efficient methods for creating diverse molecular libraries . This can lead to the discovery of new reactions and catalytic processes.
Catalysis Research
The compound’s structure, featuring multiple reactive sites, makes it a candidate for use in catalysis research. It could potentially act as a ligand for metal catalysts or as an organocatalyst itself, facilitating various chemical transformations .
Material Science
In material science, the compound’s intricate structure could be utilized in the design of organic semiconductors or as a building block for creating novel polymeric materials. Its ability to form stable heterocyclic frameworks can be advantageous in developing materials with specific electronic properties .
Biotechnology Applications
The compound’s heterocyclic nature and potential for bioactivity make it a candidate for biotechnological applications, such as the development of biosensors or as a part of bioactive coatings to enhance the functionality of medical devices .
properties
IUPAC Name |
2-(2'-amino-6'-ethyl-3'-methoxycarbonyl-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c1-4-24-11(2)9-14-16(19(24)28)22(17(18(23)32-14)20(29)31-3)12-7-5-6-8-13(12)25(21(22)30)10-15(26)27/h5-9H,4,10,23H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEYYYAGGPGZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC(=O)O)C(=C(O2)N)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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